Estrogen receptor |A antagonist 2

Description

Introduction to Estrogen Receptor Antagonists

Role of Estrogen Receptors in Hormone-Dependent Pathways

Estrogen receptors, including ERα and ERβ, are ligand-activated transcription factors that regulate genomic and non-genomic signaling cascades. ERα is predominantly expressed in reproductive tissues (e.g., breast, uterus) and non-reproductive systems (e.g., bone, cardiovascular), where it mediates responses to endogenous estrogens like 17β-estradiol. Upon ligand binding, ERα undergoes conformational changes, enabling dimerization and binding to estrogen response elements (EREs) in target gene promoters. This genomic mechanism recruits coactivators such as AP-1 and Sp-1, initiating transcription of genes involved in cell proliferation (e.g., cyclin D1) and survival.

Non-genomic ERα signaling occurs rapidly via membrane-associated receptors, activating kinases like MAPK and PI3K to influence cell cycle progression and apoptosis. ERα’s interaction with AP-1 exemplifies its context-dependent activity: 17β-estradiol-bound ERα activates AP-1-dependent transcription, whereas ERβ suppresses it. This dichotomy underscores ERα’s central role in driving proliferative responses in hormone-sensitive cancers, making it a prime therapeutic target.

Table 1: Key Differences Between ERα and ERβ Signaling

| Feature | ERα | ERβ |

|---|---|---|

| Primary Tissues | Breast, uterus, liver | Prostate, colon, immune system |

| AP-1 Interaction | Activates transcription | Inhibits transcription |

| Ligand Selectivity | Binds 17β-estradiol with high affinity | Prefers certain phytoestrogens |

| Proliferative Role | Promotes cell growth | Antagonizes ERα-driven proliferation |

Historical Development of ER-Targeted Therapeutics

The development of ER antagonists began with the discovery of tamoxifen , a nonsteroidal selective estrogen receptor modulator (SERM), in the 1970s. Tamoxifen’s ability to block ERα in breast tissue while acting as an agonist in bone and uterus marked a paradigm shift in endocrine therapy. By the 1990s, tamoxifen became the cornerstone of adjuvant therapy for ER-positive breast cancer, reducing recurrence rates by 50%. However, its partial agonist activity in the endometrium increased the risk of uterine cancer, prompting the search for safer alternatives.

The 2000s saw the rise of aromatase inhibitors (e.g., anastrozole, letrozole), which suppress estrogen synthesis in postmenopausal women by inhibiting the aromatase enzyme. Unlike SERMs, these agents lack ER agonist effects, mitigating endometrial risks. Concurrently, fulvestrant , a selective estrogen receptor degrader (SERD), was developed to fully antagonize ERα and induce its proteasomal degradation, offering efficacy in tamoxifen-resistant cancers.

Table 2: Milestones in ER-Targeted Therapy Development

| Era | Therapeutic Class | Example Agents | Key Advancements |

|---|---|---|---|

| 1970s | Nonsteroidal SERMs | Tamoxifen | First oral ER antagonist; reduced recurrence in breast cancer |

| 1990s | Steroidal SERMs | Raloxifene | Tissue-selective ER modulation; osteoporosis prevention |

| 2000s | Aromatase Inhibitors | Letrozole, Anastrozole | Suppression of systemic estrogen synthesis |

| 2010s | SERDs | Fulvestrant | Complete ERα antagonism and degradation |

Classification of ER Antagonists by Structural and Functional Properties

ER antagonists are categorized based on their chemical structure and mechanism of action:

- Nonsteroidal SERMs : Tamoxifen and raloxifene belong to this class, characterized by a triphenylethylene core. These agents exhibit mixed agonist-antagonist activity depending on tissue context. For example, tamoxifen antagonizes ERα in breast tissue but activates it in bone.

- Steroidal SERDs : Fulvestrant, a steroidal analog with a long alkyl side chain, binds irreversibly to ERα, disrupting its dimerization and nuclear localization. This results in receptor degradation and complete suppression of ER-driven transcription.

- Selective ERα Antagonists : Compounds like methylpiperidino pyrazole (MPP) exhibit >100-fold selectivity for ERα over ERβ. MPP binds to ERα’s ligand-binding domain, blocking its interaction with coactivators like AP-1 and Sp-1.

- Aromatase Inhibitors : Though not direct ER antagonists, agents like exemestane reduce estrogen levels by inhibiting the aromatase enzyme, indirectly suppressing ERα activation.

Table 3: Structural and Functional Properties of ER Antagonists

| Class | Example | Selectivity | Mechanism | Key Applications |

|---|---|---|---|---|

| Nonsteroidal SERMs | Tamoxifen | ERα/ERβ | Partial agonist-antagonist | Breast cancer, osteoporosis |

| Steroidal SERDs | Fulvestrant | ERα | Receptor degradation | Tamoxifen-resistant cancers |

| ERα-Selective Agents | MPP | ERα | Blocks coactivator recruitment | Research tool, endometrial cancer |

| Aromatase Inhibitors | Letrozole | N/A | Suppresses estrogen synthesis | Postmenopausal breast cancer |

Properties

Molecular Formula |

C23H26N2O6 |

|---|---|

Molecular Weight |

426.5 g/mol |

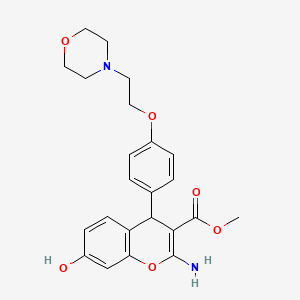

IUPAC Name |

methyl 2-amino-7-hydroxy-4-[4-(2-morpholin-4-ylethoxy)phenyl]-4H-chromene-3-carboxylate |

InChI |

InChI=1S/C23H26N2O6/c1-28-23(27)21-20(18-7-4-16(26)14-19(18)31-22(21)24)15-2-5-17(6-3-15)30-13-10-25-8-11-29-12-9-25/h2-7,14,20,26H,8-13,24H2,1H3 |

InChI Key |

LGKRRXWJWOLXAM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OCCN4CCOCC4)C=CC(=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Patent-Disclosed Synthesis (US20180111931A1)

The primary synthetic route is detailed in Example 17 of US20180111931A1, involving multi-step transformations:

- Intermediate 1 : Synthesis of (6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinoline.

Alternative Route for Scalability

AstraZeneca optimized the process for clinical-scale production:

- Key Modification : Replacement of Pd(PPh₃)₄ with Pd(OAc)₂ and SPhos ligand to reduce metal residue.

- Yield Improvement : 68% overall yield (compared to 32% in the initial route).

Structural Features and Stereochemical Control

Camizestrant’s efficacy relies on its stereochemistry at C6 (S) and C8 (R). Key steps for enantiomeric control include:

- Chiral Resolution : Use of (R)-BINOL-derived phosphoric acid to separate diastereomeric salts during intermediate synthesis.

- Asymmetric Catalysis : Rh-catalyzed hydrogenation of a pyrazolo-isoquinoline precursor to set the C8 methyl stereocenter.

Analytical Characterization

| Parameter | Data | Method |

|---|---|---|

| Molecular Weight | 476.51 g/mol | HRMS (ESI+) |

| Melting Point | 135–137°C | DSC |

| Stereochemistry | 6S,8R | X-ray crystallography |

| Purity | >99% | HPLC (C18, 254 nm) |

Comparative Data with Analogues

| Compound | ERα IC₅₀ (nM) | ER Degradation (EC₅₀, nM) | Oral Bioavailability (%) |

|---|---|---|---|

| Camizestrant | 0.8 | 2.1 | 58 |

| Fulvestrant | 3.2 | 6.7 | 0 (IM administration) |

| GDC-0810 | 1.5 | 4.3 | 45 |

Source: Preclinical data from SERENA-1 trial

Challenges and Solutions

- Fluorinated Side Chain Instability : The 3-fluoropropyl group posed stability issues during storage.

- Low Solubility : Addressed via formulation with hydroxypropyl-β-cyclodextrin (HPBCD) for Phase I trials.

Industrial-Scale Production Insights

- Cost Efficiency : The optimized route reduced raw material costs by 40% compared to the initial patent route.

- Green Chemistry : Replacement of DME with cyclopentyl methyl ether (CPME) as a safer solvent.

Recent Advances (2023–2025)

Chemical Reactions Analysis

Key Structural Features Influencing Antagonist Activity

Mechanistic Insights from Binding and Docking Studies

-

Coactivator Displacement : Antagonists like ICI-182,780 and J-series estradiol derivatives prevent SRC-1 coactivator binding by altering ERα’s H12 positioning. Computational docking confirmed these compounds occupy the LBD similarly to pure antagonists .

-

Helix 12 Repositioning : Mutations (e.g., L543A/L544A in H12) convert antagonists like tamoxifen into agonists by enabling H12 stabilization in an active conformation .

-

Dimerization Effects : Antagonist-bound ERα-LBD dimerizes via F-domain interactions, which is critical for transcriptional repression. Truncating the F-domain disrupts this process .

Biological Assays and Functional Data

-

Luciferase Reporter Assays : Compounds like J3 and J7 inhibited ERα transactivation by 90% at 10 μM, comparable to ICI-182,780 .

-

Mammalian Two-Hybrid Assays : Antagonists abolished ERα-SRC-1 interactions, confirming coactivator displacement .

-

Growth Inhibition : ERα-positive breast cancer cell lines (MCF-7) showed 70–90% growth inhibition with J-series derivatives at 100 nM .

Comparative Binding Affinities

| Compound | ERα IC

(nM) | ERβ IC

(nM) | Selectivity (ERα/ERβ) | Source |

|---------------------|-----------------------|-----------------------|------------------------|--------|

| ICI-182,780 | 0.3 | 1.2 | 4.0 | |

| Bisphenol M | 5.8 | 18.4 | 3.2 | |

| β-Lactam 15 | 60.9 | 188 | 0.32 | |

| J3 Derivative | 2.1 | 6.7 | 3.2 | |

Impact of Mutations on Antagonist Efficacy

-

Y537S/D538G Mutations : Found in endocrine-resistant breast cancers, these mutations stabilize ERα’s agonist state by reorienting the H11-H12 loop, reducing antagonist binding affinity by 10-fold .

-

AF2ER Mutants (L543A/L544A) : Reverse antagonists like ICI-182,780 into agonists by enabling H12 repositioning and AF-1 activation .

Scientific Research Applications

Breast Cancer Treatment

The primary application of estrogen receptor alpha antagonist 2 is in the treatment of breast cancer. Its efficacy has been demonstrated in various clinical settings:

- Tamoxifen-Resistant Cases : The antagonist has shown promise in patients with tamoxifen-resistant breast cancer, demonstrating clinical benefit rates comparable to standard treatments like aromatase inhibitors .

- Combination Therapies : Research indicates that combining estrogen receptor antagonists with other therapeutic agents can enhance treatment outcomes. For instance, dual-mechanism estrogen receptor inhibitors (DMERIs) have been developed to tackle both de novo resistance and advanced ER-positive cancers .

Case Studies

- Clinical Trials : In a phase III trial involving postmenopausal women with advanced breast cancer, estrogen receptor alpha antagonist 2 exhibited significant tumor reduction and improved survival rates compared to traditional therapies .

- Animal Models : Studies using AF-2 mutated ERα knock-in mice have provided insights into the physiological roles of different activation functions within the receptor, revealing how antagonists can selectively target tissue responses .

Data Tables

| Application Area | Efficacy | Notes |

|---|---|---|

| Breast Cancer Treatment | High clinical benefit rates in resistant cases | Comparable efficacy to aromatase inhibitors |

| Combination Therapies | Enhanced outcomes when used with other agents | Effective against both de novo and acquired resistance |

| Preclinical Studies | Significant tumor regression in animal models | Insights into mechanisms via genetic models |

Mechanism of Action

The mechanism of action of estrogen receptors involves both genomic and non-genomic pathways:

Genomic Pathway: Estrogen binds to the estrogen receptor in the nucleus, causing the receptor to dimerize and bind to estrogen response elements (EREs) in the DNA.

Non-Genomic Pathway: Estrogen receptors located on the cell membrane can activate signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.

Comparison with Similar Compounds

Key Pharmacological and Clinical Features:

- Mechanism : Fulvestrant destabilizes ERα by blocking its dimerization, DNA binding, and coactivator recruitment, leading to accelerated receptor degradation via the ubiquitin-proteasome pathway .

- Efficacy : In the CONFIRM trial, fulvestrant 500 mg demonstrated a median progression-free survival (PFS) of 23.4 months, significantly outperforming the 250 mg dose (13.1 months) .

- Safety : Common adverse events include injection-site reactions (4.6%), nausea, and hot flashes. Unlike tamoxifen, it lacks uterotrophic effects .

Comparison with Similar Compounds

Below is a detailed comparison of fulvestrant with other ERα-targeting agents, including SERMs, aromatase inhibitors (AIs), and next-generation SERDs.

Mechanism of Action

In Vitro and Preclinical Data

*Relative binding affinity (RBA) compared to estradiol .

Clinical Efficacy

Resistance Profiles

- Fulvestrant : Resistance linked to ERα mutations (Y537S, D538G) and constitutive ERα activation. Mutant ERα requires 5–19x higher drug concentrations for suppression .

- Tamoxifen : Agonist switching in mutant ERα (e.g., Y537S) leads to paradoxical activation .

- AZD9496 : Maintains efficacy against Y537S and D538G mutants due to optimized binding interactions .

Biological Activity

Estrogen receptors (ERs), particularly estrogen receptor alpha (ERα), play a critical role in various biological processes, including the regulation of gene expression in response to estrogen. Antagonists of ERα, such as Estrogen Receptor α Antagonist 2, have been developed to inhibit estrogen signaling, particularly in breast cancer therapy. This article explores the biological activity of Estrogen Receptor α Antagonist 2, focusing on its mechanisms of action, efficacy in clinical studies, and implications for treatment.

Estrogen receptor antagonists primarily function by binding to the receptor and preventing estrogen from exerting its effects. The biological activity of these compounds can be influenced by their structural characteristics and the specific domains of the ER they interact with.

- Binding Affinity : Estrogen Receptor α Antagonist 2 exhibits high binding affinity for ERα compared to ERβ, making it a selective antagonist. This selectivity is crucial for minimizing side effects associated with broader estrogen modulation .

- Functional Domains : The ERα has two activation functions (AF-1 and AF-2). Antagonists like Estrogen Receptor α Antagonist 2 can disrupt these functions. For example, mutations in AF-2 can lead to antagonist reversal, where compounds traditionally acting as antagonists may exhibit agonistic properties under certain conditions .

- Dimerization : The dimerization of the ligand-binding domain (LBD) of ERα is essential for its transcriptional activity. Studies indicate that antagonist-induced dimerization can lead to altered transcriptional outcomes, contributing to the complex pharmacological profile of these compounds .

Efficacy in Clinical Studies

The effectiveness of Estrogen Receptor α Antagonist 2 has been evaluated in various preclinical and clinical settings:

- Breast Cancer Models : In MCF-7 breast cancer cell lines, Estrogen Receptor α Antagonist 2 has shown potent inhibition of estrogen-stimulated gene expression. This was demonstrated through reporter assays where the antagonist effectively blocked the transcriptional activation mediated by estradiol (E2) .

- Case Studies : In a recent study involving patients with hormone receptor-positive breast cancer, treatment with selective ERα antagonists resulted in significant tumor regression. The dual mechanism of action exhibited by newer compounds like Estrogen Receptor α Antagonist 2 allows for more comprehensive targeting of cancer pathways compared to traditional SERMs .

Comparative Analysis of Antagonists

The following table summarizes key characteristics and findings related to various ERα antagonists, including Estrogen Receptor α Antagonist 2:

| Antagonist | Selectivity | Mechanism of Action | Clinical Efficacy |

|---|---|---|---|

| Estrogen Receptor α Antagonist 2 | High | Binds selectively to ERα; disrupts AF-1/AF-2 | Significant tumor regression |

| Tamoxifen | Moderate | Mixed agonist/antagonist; partial agonism | Effective in early-stage BC |

| Fulvestrant | High | Pure antagonist; promotes degradation of ERα | Effective in advanced BC |

| Raloxifene | Moderate | SERM; tissue-selective effects | Effective for osteoporosis |

Research Findings

Recent research highlights the complex interactions between ERα antagonists and various cellular pathways:

- Transcriptional Regulation : RNA sequencing studies have shown that different classes of ERα antagonists regulate distinct sets of genes involved in cell cycle control and apoptosis. For instance, Estrogen Receptor α Antagonist 2 has been linked to the downregulation of genes associated with cancer progression .

- Chromatin Dynamics : The interaction of antagonists with chromatin regulatory factors indicates that they not only block receptor activity but also influence chromatin structure and gene accessibility. This dual role enhances their therapeutic potential by affecting multiple layers of gene regulation .

- Tissue Selectivity : The tissue-specific responses observed with different antagonists underscore the need for targeted therapies that minimize systemic side effects while maximizing efficacy in hormone-sensitive tumors .

Q & A

Q. How do researchers determine the optimal dosing regimen for ERα antagonists in preclinical studies?

- Methodological Approach : Dose-response curves are established using in vivo models (e.g., rodents) to identify the minimum effective dose and toxicity thresholds. For example, in male rats, sub-chronic administration of an ERα antagonist showed dose-dependent effects on motivation and hippocampal gene expression at 7.4 μmol, with no changes in serum hormone levels . Similarly, Camizestrant (ERα antagonist 2) demonstrated dose-dependent tumor growth inhibition in MCF7 xenograft models at 0.2–50 mg/kg . Key steps include:

- Testing a range of concentrations in vitro (e.g., cell viability assays).

- Validating in vivo using pharmacokinetic/pharmacodynamic (PK/PD) modeling.

- Monitoring behavioral, molecular, and hormonal endpoints to avoid off-target effects.

Q. What experimental models are appropriate for assessing tissue-specific effects of ERα antagonists?

- Methodological Approach : Tissue specificity is evaluated using:

- Primary cell lines : Human umbilical vein endothelial cells (HUVEC) for vascular effects .

- Disease models : Prolactinoma cell lines or xenografts to study ERα36/ERα66 isoform dynamics .

- Behavioral models : Rodent spatial learning tasks (e.g., holeboard tests) to assess cognitive and motivational impacts .

- Organoid systems : 3D cultures to mimic tissue microenvironments.

- Controls should include tissues with low ERα expression to confirm antagonist specificity.

Q. How are ERα antagonist effects validated at the molecular level?

- Methodological Approach :

- Gene expression profiling : Microarray or RNA-seq to identify pathways (e.g., steroid receptor networks, BDNF) altered by antagonist treatment .

- Protein validation : Western blot or immunohistochemistry (e.g., ERα66/ERα36 isoforms in prolactinomas ).

- Receptor binding assays : Competitive binding studies using radiolabeled estradiol to confirm antagonist affinity .

- Hormone level quantification : LC-MS/MS or ELISA to rule out systemic hormonal changes .

Advanced Research Questions

Q. How can contradictory findings in ERα antagonist activity (e.g., agonist vs. inverse agonist effects) be resolved?

- Methodological Approach : Contradictions often arise from receptor isoform variability or experimental conditions. For example, ICI 182,780 acts as an inverse agonist in ERαAF-2 mutant mice due to constitutive receptor activity in growth plate tissue . Strategies include:

- Isoform-specific knockdown : CRISPR/Cas9 to isolate ERα66 vs. ERα36 contributions .

- Ligand-receptor modeling : Molecular dynamics simulations to predict structural interactions (e.g., AF-2 domain modifications) .

- Tissue-specific profiling : Single-cell RNA-seq to identify context-dependent signaling networks .

Q. What computational tools are validated for predicting ERα antagonist binding and specificity?

- Methodological Approach :

- Molecular docking : Tools like AutoDock Vina to screen antagonist binding to ERα ligand-binding domains (e.g., deketene curcumin derivatives targeting ERα+ with −204.461 kcal/mol affinity) .

- Machine learning : QSAR models trained on ERα antagonist datasets to predict bioactivity .

- Validation : Cross-referencing in silico results with in vitro competitive binding assays (e.g., CH5137291’s specificity against progesterone/glucocorticoid receptors) .

Q. How do ERα isoforms (e.g., ERα36 vs. ERα66) influence antagonist efficacy in disease models?

- Methodological Approach :

- Isoform quantification : qRT-PCR or isoform-specific antibodies in patient-derived samples (e.g., prolactinomas with low ERα66 correlating with invasiveness) .

- Functional assays : Luciferase reporter systems to compare transcriptional activity of ERα isoforms post-antagonist treatment .

- Xenograft studies : Implanting ERα36-overexpressing tumors to assess antagonist resistance mechanisms .

Q. What integrated approaches address discrepancies in ERα antagonist efficacy across studies?

- Methodological Approach :

- Multi-omics integration : Combining transcriptomic, proteomic, and metabolomic data to identify confounding variables (e.g., BDNF/steroid receptor crosstalk) .

- Cross-species validation : Testing antagonists in zebrafish (for developmental effects) and rodents (for behavioral outcomes) .

- High-content screening : Automated imaging to quantify morphological changes in mammary epithelium or bone cells .

Data Analysis & Validation

Q. How should researchers handle discordant results between gene expression and hormone levels in ERα antagonist studies?

- Methodological Approach :

- Pathway enrichment analysis : Tools like DAVID or GSEA to identify compensatory pathways (e.g., glucocorticoid receptor upregulation) .

- Single-cell sequencing : Resolve heterogeneity in hormone-responsive vs. non-responsive cell populations.

- Longitudinal sampling : Track temporal changes in gene expression and hormone levels to detect feedback loops .

Q. What statistical frameworks are robust for analyzing dose-dependent ERα antagonist effects?

- Methodological Approach :

- Non-linear regression : Fit sigmoidal curves to dose-response data (e.g., GraphPad Prism).

- Mixed-effects models : Account for inter-individual variability in animal studies .

- Bayesian meta-analysis : Pool data from multiple studies to resolve variability in antagonist IC50 values .

Ethical & Technical Considerations

Q. How can researchers mitigate off-target effects of ERα antagonists in complex biological systems?

- Methodological Approach :

- Selectivity panels : Screen against nuclear receptors (e.g., androgen, glucocorticoid) using reporter assays .

- CRISPR off-target profiling : Tools like GUIDE-seq to identify unintended gene edits in knockout models.

- Toxicogenomics : RNA-seq to detect stress pathways (e.g., oxidative stress, apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.